3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes an amino group, a diethylamino phenyl group, and a thienopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit DNA gyrase, leading to antimicrobial effects, or interact with heat shock proteins, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-aminocoumarins: These compounds share the amino group and exhibit similar biological activities.
Pyridine derivatives: Compounds like picolinaldehyde and nicotinaldehyde have structural similarities and are used in various chemical and biological applications.
Uniqueness
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its thienopyridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N4OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H24N4OS/c1-5-24(6-2)15-9-7-14(8-10-15)23-19(25)18-17(21)16-12(3)11-13(4)22-20(16)26-18/h7-11H,5-6,21H2,1-4H3,(H,23,25) |
InChI Key |
PVZLQLBUZKZVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Origin of Product |
United States |
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